molecular formula C10H8ClNO B6611435 6-amino-5-chloronaphthalen-2-ol CAS No. 702640-87-7

6-amino-5-chloronaphthalen-2-ol

Cat. No.: B6611435
CAS No.: 702640-87-7
M. Wt: 193.63 g/mol
InChI Key: QGXVJNPLRAKFQL-UHFFFAOYSA-N
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Description

6-amino-5-chloronaphthalen-2-ol is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
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Biological Activity

6-Amino-5-chloronaphthalen-2-ol is a naphthalene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including antibacterial, anticancer, and antioxidant activities, supported by data tables and case studies.

This compound is characterized by the following chemical structure:

  • Chemical Formula : C10H8ClN1O
  • Molecular Weight : 201.63 g/mol

1. Antibacterial Activity

Several studies have evaluated the antibacterial properties of this compound. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus50 µg/mL15
Escherichia coli100 µg/mL12
Pseudomonas aeruginosa75 µg/mL10

These results indicate that this compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus .

2. Anticancer Activity

The compound's anticancer potential has been investigated in various cancer cell lines. Notably, studies have shown that it can induce apoptosis in lung cancer cells (A549) through mitochondrial pathways.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A54925Induction of apoptosis via caspase activation
HeLa30Cell cycle arrest at G2/M phase

The findings suggest that the compound may serve as a lead for developing new anticancer agents targeting specific pathways involved in cell death .

3. Antioxidant Activity

The antioxidant capacity of this compound has also been assessed using various assays, including DPPH and ABTS radical scavenging tests.

Table 3: Antioxidant Activity of this compound

Assay TypeIC50 (µM)Reference Compound (Ascorbic Acid)
DPPH Scavenging4020
ABTS Scavenging3515

The results indicate that the compound exhibits significant antioxidant activity, comparable to that of ascorbic acid, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies

Case Study 1: Antibacterial Efficacy
In a study conducted on the efficacy of various naphthalene derivatives, this compound was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated significant inhibition, suggesting its potential use in treating infections caused by resistant strains .

Case Study 2: Anticancer Mechanism
Research involving A549 lung cancer cells revealed that treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. This shift indicates a mechanism through which the compound may exert its anticancer effects .

Properties

IUPAC Name

6-amino-5-chloronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-10-8-3-2-7(13)5-6(8)1-4-9(10)12/h1-5,13H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXVJNPLRAKFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2Cl)N)C=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of N-(6-acetyloxy-1-chloro-2-naphthyl)carbamic acid ethyl ester (375 mg, 1.34 mmol) and KOH (903 mg, 16.1 mmol) in ethanol (10 mL) is heated to reflux temperature under N2 atmosphere for 4.5 hours. The reaction mixture is concentrated by rotary evaporator under high vacuum. The residual oil is partitioned between EtOAc and water. After acidification (2 N HCl), the organic layer is separated, washed with brine and dried (MgSO4). Concentration by rotary evaporator gives 1-chloro-2-amino-6-naphthol as a brown solid.
Name
N-(6-acetyloxy-1-chloro-2-naphthyl)carbamic acid ethyl ester
Quantity
375 mg
Type
reactant
Reaction Step One
Name
Quantity
903 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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